Arachidonic acid

Catalog No.
S585811
CAS No.
506-32-1
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidonic acid

CAS Number

506-32-1

Product Name

Arachidonic acid

IUPAC Name

icosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

YZXBAPSDXZZRGB-UHFFFAOYSA-N

Synonyms

(all-Z)-5,8,11,14-Eicosatetraenoic acid, Arachidonate, Sodium, Arachidonic Acid, Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled, Arachidonic Acid, (all-Z)-isomer, 3H-Labeled, Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer, Arachidonic Acid, Cerium Salt, (all-Z)-Isomer, Arachidonic Acid, Cesium Salt, (all-Z)-Isomer, Arachidonic Acid, Lithium Salt, (all-Z)-Isomer, Arachidonic Acid, Potassium Salt, (all-Z)-Isomer, Arachidonic Acid, Sodium Salt, Arachidonic Acid, Sodium Salt, (all-Z)-Isomer, Arachidonic Acid, Zinc Salt, (all-Z)-Isomer, Sodium Arachidonate, Vitamin F

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O

Understanding Cellular Function and Signaling

AA serves as a crucial building block for cell membranes, maintaining their fluidity and flexibility. This flexibility is vital for various cellular processes, including communication, nutrient exchange, and waste removal . Additionally, AA acts as a signaling molecule, interacting with enzymes and receptors to modulate various cellular functions such as inflammation, blood clotting, and muscle contraction .

Investigating the Role in Inflammatory Processes

AA is a precursor to a group of signaling molecules called eicosanoids, which play a crucial role in the inflammatory response. Research is ongoing to understand how different eicosanoids derived from AA contribute to both beneficial (acute) and detrimental (chronic) inflammation . This knowledge may lead to the development of new therapies targeting specific eicosanoid pathways to manage various inflammatory conditions.

Potential Applications in Neurological Research

Studies suggest that AA might play a role in brain development and function. Researchers are exploring the potential link between AA metabolism and neurological disorders such as Alzheimer's disease and depression . Additionally, the influence of AA on neuronal signaling and excitability is being investigated, potentially providing insights into neurological communication and its potential therapeutic implications.

Arachidonic acid is a polyunsaturated fatty acid that plays a crucial role in various biological processes. It is classified as an omega-6 fatty acid, specifically known as all-cis-5,8,11,14-eicosatetraenoic acid. This compound consists of a 20-carbon chain with four double bonds, positioned at the 5th, 8th, 11th, and 14th carbons from the carboxylic acid end. Arachidonic acid is not only a key component of cell membranes but also serves as a precursor to a wide array of bioactive lipid mediators, including prostaglandins, leukotrienes, and thromboxanes, which are collectively known as eicosanoids .

That are essential for its biological functions. The primary reactions involve enzymatic modifications by cyclooxygenases and lipoxygenases:

  • Cyclooxygenase Pathway: Arachidonic acid is converted into prostaglandins and thromboxanes via the action of cyclooxygenase enzymes (COX-1 and COX-2). This process involves the formation of prostaglandin G2 and H2 as intermediates, which can then be further converted into various prostaglandins .
  • Lipoxygenase Pathway: Arachidonic acid can also be metabolized by lipoxygenases to form leukotrienes and other hydroxyeicosatetraenoic acids. For instance, the enzyme 5-lipoxygenase catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid from arachidonic acid .
  • Cytochrome P450 Pathway: This pathway involves the conversion of arachidonic acid into epoxyeicosatrienoic acids through the action of cytochrome P450 enzymes. These metabolites have significant roles in vascular biology and inflammation .

Arachidonic acid is integral to numerous physiological processes:

  • Inflammation: It is a key player in inflammatory responses where its metabolites (eicosanoids) mediate pain, fever, and immune responses.
  • Cell Signaling: Arachidonic acid-derived compounds are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
  • Cardiovascular Health: The metabolites of arachidonic acid contribute to vascular tone regulation and blood pressure control .

Arachidonic acid can be synthesized through various methods:

  • Dietary Sources: It is primarily obtained from dietary sources such as meat, eggs, and certain fish oils. The body can also synthesize arachidonic acid from linoleic acid, an essential fatty acid found in vegetable oils.
  • Chemical Synthesis: Laboratory synthesis has been achieved through several chemical methods, including:
    • Hydrogenation of Linoleic Acid: This method involves the selective hydrogenation of linoleic acid to yield arachidonic acid.
    • Total Synthesis: Advanced synthetic routes have been developed using multi-step organic synthesis techniques to create arachidonic acid from simpler precursors .

Research on arachidonic acid interactions has revealed its complex role in various biological systems:

  • Receptor Interactions: Arachidonic acid can activate multiple receptor types involved in pain perception and inflammatory responses.
  • Drug Interactions: Studies have shown that non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase enzymes that metabolize arachidonic acid, thereby reducing its inflammatory effects.
  • Metabolite Interactions: The interplay between arachidonic acid and its metabolites can influence various physiological outcomes, including immune response modulation and vascular function .

Several compounds are structurally or functionally similar to arachidonic acid. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
Linoleic AcidC18H32O2Precursor to arachidonic acid; has two double bonds.
Eicosapentaenoic AcidC20H30O2Omega-3 fatty acid; anti-inflammatory properties.
Docosahexaenoic AcidC22H32O2Omega-3 fatty acid; crucial for brain health.
Gamma-Linolenic AcidC18H30O2Omega-6 fatty acid; involved in anti-inflammatory pathways.

Arachidonic acid is unique due to its specific positioning of double bonds (cis configuration) and its extensive role as a precursor for diverse eicosanoids involved in critical biological functions such as inflammation and cellular signaling .

Physical Description

Liquid; [Merck Index]
Liquid

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Boiling Point

170 °C at 1.50E-01 mm Hg

Heavy Atom Count

22

LogP

6.98
6.98 (LogP)
6.13 (LogP)
6.98

Melting Point

-49.5 °C

UNII

27YG812J1I

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 33 of 37 companies with hazard statement code(s):;
H302 (96.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (96.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Arachidonic Acid is an unsaturated, essential fatty acid. It is found in animal and human fat as well as in the liver, brain, and glandular organs, and is a constituent of animal phosphatides. It is formed by the synthesis from dietary linoleic acid and is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.(ChemID Plus)

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

93444-49-6
506-32-1

Metabolism Metabolites

Arachidonic acid has known human metabolites that include 20-HETE, 5,6-EET, 11-HETE, 17-HETE, 7-HETE, 8-HETE, 18-HETE, 19-HETE, 11,12-EET, 16-HETE, 15-HETE, 9-HETE, 13-HETE, 8,9-EET, 14,15-EET, 5-HETE, 10-HETE, and 12-HETE.

Wikipedia

Arachidonic_acid
Aminolevulinic_acid

Use Classification

Cosmetics -> Emollient

Dates

Modify: 2023-08-15
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Long et al. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology, doi: 10.1038/nchembio.129, published online 23 November 2008 http://www.nature.com/naturechemicalbiology

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